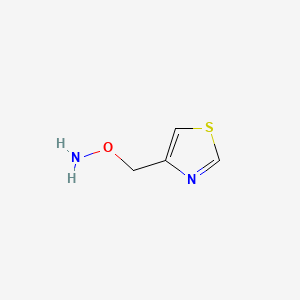
Thiazol-4-ylmethoxyamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazol-4-ylmethoxyamine, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2OS and its molecular weight is 130.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Thiazol-4-ylmethoxyamine and its derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines, showcasing significant cytotoxic effects.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that thiazolidin-4-one derivatives, which include this compound, exhibited potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values as low as 0.24 µM .
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDK) and various tyrosine kinases. For instance, a specific analogue showed CDK2 inhibitory activity with an IC50 of 56.97 µM, demonstrating its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazolidin-4-one derivative 1 | MCF-7 | 0.37 |
| Thiazolidin-4-one derivative 2 | HepG2 | 0.24 |
| Thiazolidin-4-one derivative 3 | MCF-7 | 0.54 |
Antibacterial Properties
This compound has shown promising antibacterial activity against various pathogens, making it a candidate for developing new antibacterial agents.
Research Insights
- Synthesis and Testing : A series of thiazole derivatives were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. One study reported that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole derivative A | Staphylococcus aureus | 5 µg/mL |
| Thiazole derivative B | Escherichia coli | 10 µg/mL |
Other Therapeutic Applications
Beyond anticancer and antibacterial applications, this compound has been investigated for several other therapeutic uses:
Antioxidant Activity
Research has indicated that thiazole derivatives possess antioxidant properties, which can protect cells from oxidative stress. A specific study highlighted the ability of these compounds to reduce erythrocyte hemolysis compared to standard antioxidants like ascorbic acid .
Antiviral Activity
Thiazole derivatives have also been evaluated for their antiviral potential, particularly against tuberculosis pathogens. Compounds demonstrated effective inhibition with MIC values ranging from 1.0 to 61.2 µM against Mycobacterium tuberculosis .
Propiedades
Número CAS |
35285-42-8 |
|---|---|
Fórmula molecular |
C4H6N2OS |
Peso molecular |
130.17 g/mol |
Nombre IUPAC |
O-(1,3-thiazol-4-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C4H6N2OS/c5-7-1-4-2-8-3-6-4/h2-3H,1,5H2 |
Clave InChI |
DQJUWSOZRIKHQI-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)CON |
SMILES canónico |
C1=C(N=CS1)CON |
Key on ui other cas no. |
35285-42-8 |
Sinónimos |
thiazol-4-ylmethoxyamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















